molecular formula C17H19N3O B1198572 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine

Cat. No. B1198572
M. Wt: 281.35 g/mol
InChI Key: BTUKXUOJPKBPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine is a member of benzimidazoles.

Scientific Research Applications

Molecular Stabilities and Anti-Cancer Properties

  • Anti-Cancer Applications : Benzimidazole derivatives, including 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine, have been studied for their potential anti-cancer properties. A study by Karayel (2021) used density functional theory and molecular docking to analyze the mechanism behind these properties, particularly focusing on their interaction with the EGFR binding pocket, which is significant in cancer treatment (Karayel, 2021).

Antifungal Activity

  • Antifungal Properties : Malhotra et al. (2012) synthesized a series of benzimidazole derivatives and evaluated them for antifungal activity. The study found that some derivatives exhibited significant activity against fungi like Candida albicans and Aspergillus niger, highlighting the potential of benzimidazole compounds in antifungal treatments (Malhotra et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Yadav et al. (2013) investigated benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. This study showed that these compounds, through their adsorption on metal surfaces, effectively inhibit corrosion, indicating their application in industrial settings (Yadav et al., 2013).

properties

Product Name

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C17H19N3O/c1-3-20-12-19-16-10-14(6-9-17(16)20)18-11-13-4-7-15(21-2)8-5-13/h4-10,12,18H,3,11H2,1-2H3

InChI Key

BTUKXUOJPKBPIP-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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